Ecto-5′-Nucleotidase (CD73) Inhibition: Moderate Potency with a Distinct Benzoxazole Scaffold
2-(5-Bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine inhibits rat ecto-5′-nucleotidase (CD73) with an IC50 of 40.1 µM [1]. In contrast, the potent CD73 inhibitor COPCP trisodium exhibits an IC50 of 0.1 µM for human CD73, while 2,4-dinitrobenzenesulfonic acid shows a Ki of 63 µM for human CD73 and 144 µM for rat CD73 . This positions the compound as a moderate-affinity probe suitable for target engagement studies where high potency is not required and where a distinct benzoxazole chemotype is desired over nucleotide-mimetic scaffolds.
| Evidence Dimension | Inhibition of ecto-5′-nucleotidase (CD73) |
|---|---|
| Target Compound Data | IC50 = 40.1 µM (40,100 nM) |
| Comparator Or Baseline | COPCP trisodium: IC50 = 0.1 µM (human); 2,4-Dinitrobenzenesulfonic acid: Ki = 63 µM (human), 144 µM (rat) |
| Quantified Difference | 400-fold less potent than COPCP; comparable to 2,4-dinitrobenzenesulfonic acid |
| Conditions | Inhibition of rat ecto-5′-nucleotidase transfected in COS7 cells, preincubation 10 min, AMP addition, measured after 10 min [1] |
Why This Matters
The compound provides a benzoxazole-based alternative to nucleotide-derived CD73 inhibitors, enabling structure–activity relationship (SAR) exploration of a non-nucleotide chemotype in adenosine pathway modulation.
- [1] BindingDB. BDBM50437934 (CHEMBL2408702). IC50 = 4.01E+4 nM for rat ecto-5′-nucleotidase. View Source
